molecular formula C6H4BrClO B165030 4-Bromo-2-chlorophenol CAS No. 3964-56-5

4-Bromo-2-chlorophenol

Cat. No.: B165030
CAS No.: 3964-56-5
M. Wt: 207.45 g/mol
InChI Key: VIBJPUXLAKVICD-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorophenol is an organic compound with the molecular formula C6H4BrClO. It is a halophenol, meaning it is a phenol derivative where hydrogen atoms are replaced by halogen atoms. Specifically, in this compound, the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine and bromine, respectively . This compound is known for its applications in various fields, including chemistry and industry.

Mechanism of Action

Target of Action

4-Bromo-2-chlorophenol is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . The primary target of profenofos is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

Like other organophosphates, profenofos inhibits the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system, leading to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of muscles and glands .

Biochemical Pathways

The metabolic pathway of profenofos involves the cleavage of the phosphorothioate ester bond to yield this compound . This compound then undergoes further metabolism. For instance, it can undergo enzyme-catalyzed copolymerization with phenols, catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .

Pharmacokinetics

Profenofos is known to be metabolized in the human body by cytochrome p450 enzymes, specifically cyps 3a4, 2b6, and 2c19 . These enzymes convert profenofos into this compound .

Result of Action

Its parent compound, profenofos, can cause symptoms such as dizziness and paralysis due to its neurotoxic effects .

Action Environment

This compound can accumulate in various environmental components, contaminating food, water, and air . It’s also worth noting that environmental factors such as temperature, pH, and the presence of other organisms (like the fungus Rhizoctonia praticola) can influence the action and stability of this compound .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-chlorophenol can be synthesized through several methods. One common method involves the bromination of 2-chlorophenol. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-chlorophenol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-chlorophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and chlorine atoms provides distinct chemical properties, making it valuable in various synthetic and industrial processes .

Properties

IUPAC Name

4-bromo-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBJPUXLAKVICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192745
Record name 4-Bromo-2-chlorophenol
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Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3964-56-5
Record name 4-Bromo-2-chlorophenol
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Record name 4-Bromo-2-chlorophenol
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Record name 4-Bromo-2-chlorophenol
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Record name 4-bromo-2-chlorophenol
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Record name 4-BROMO-2-CHLOROPHENOL
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Synthesis routes and methods I

Procedure details

Furthermore, it is known from the U.S. Pat. No. 3,449,443 that on reaction of 2-chlorophenol with bromine chloride in carbon tetrachloride at 0° C. there is formed, besides 74% of theory of 2-bromo-6-chlorophenol, only 22% of theory 4-bromo-2-chlorophenol; and at 23° to 26° C. there is formed, besides 61.7% of theory of 2-bromo-6-chlorophenol, only 26.3% of theory of 4-bromo-2-chlorophenol.
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Synthesis routes and methods II

Procedure details

Furthermore, it is known from the U.S. Pat. No. 3,449,443 that on reaction of 2-chlorophenol with bromine chloride in carbon tetrachloride at 0° C. there is formed, besides 74% of theory of 2-bromo-6-chlorophenol, only 22% of theory of 2-chloro-4-bromophenol; and at 23° to 26° C. there is formed, besides 61.7% of theory of 2-bromo-6-chlorophenol, only 26.3% of theory of 2-chloro-4-bromophenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Bromo-2-chlorophenol is a common degradation product of the organophosphate insecticide profenofos. [, , , , , , , , , , , , , , , , ] It is formed through the cleavage of the phosphorothioate ester bond in profenofos. [, ]

A: this compound has been identified as the primary cause of an off-odor, described as similar to profenofos, in melons treated with the pesticide. [, ] While profenofos itself was undetectable, the presence of this compound in the fruit was confirmed, and solutions of this compound in water exhibited similar undesirable organoleptic properties. [, ]

A: Yes, this compound serves as a specific and sensitive biomarker for profenofos exposure in humans. [, ] Studies on Egyptian agricultural workers demonstrated a significant increase in urinary this compound levels during profenofos application. [, ] In vitro studies using human liver microsomes and recombinant human CYPs confirmed that this compound is a primary metabolite of profenofos detoxification in humans. []

A: In cotton plants, this compound is primarily metabolized through conjugation with sugars, particularly glucose. [] This process leads to the formation of unique glucosylsulfate conjugates, indicating a specific metabolic pathway for this compound in cotton. []

A: Yes, several bacterial species demonstrate the ability to degrade this compound. For instance, Bacillus subtilis strains isolated from grapevines have shown enhanced degradation of profenofos, leading to the formation and subsequent degradation of this compound. [] Similarly, Bacillus sp. PF1, isolated from apple orchard soil, can utilize profenofos as a sole carbon and energy source, with this compound identified as an intermediate metabolite in the degradation pathway. []

A: Fungal phenol oxidases, such as those produced by Rhizoctonia praticola, can polymerize this compound. [, ] These enzymes catalyze the oxidative coupling of phenolic compounds, including this compound, resulting in the formation of oligomers and polymers. [, ] This polymerization process can contribute to the detoxification of this compound in the environment.

A: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it can be used to synthesize potassium 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate, a key intermediate in the development of structurally extended benzosiloxaboroles. [] These compounds have shown promising antibacterial activity against Gram-positive cocci. []

A: While this compound is less toxic than its parent compound, profenofos, its presence in the environment raises concerns. [, ] Although it can be removed during conventional cotton scouring processes, it tends to accumulate in the scouring bath, necessitating detoxification before discharge. [] Additionally, its presence as a residue in agricultural products like grapes has been highlighted, with some samples exceeding the maximum residue limits set by regulatory bodies like the European Commission. []

ANone: Several analytical techniques are employed for the detection and quantification of this compound:

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is widely used for identifying and quantifying this compound in various matrices, including fruits, soil, and water samples. [, , , , , , ]
  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive and selective technique is also used for the analysis of this compound residues in food and environmental samples. [, ]
  • HPLC (High-Performance Liquid Chromatography): HPLC, often coupled with UV or MS detection, is used to identify and quantify this compound in environmental and biological samples. []

A: While this compound can be degraded by certain microorganisms [, ], its persistence in various environmental compartments remains a concern. Further research is needed to fully understand its environmental fate and long-term effects.

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